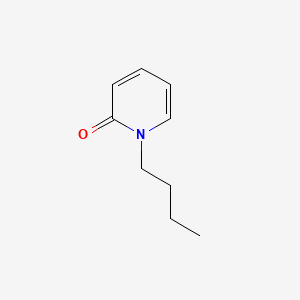
1-Butyl-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butylpyridin-2(1H)-one is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a butyl group at the 1-position and a keto group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: 1-Butylpyridin-2(1H)-one can be synthesized through several methods. One common approach involves the alkylation of pyridin-2(1H)-one with butyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridin-2(1H)-one, followed by the addition of butyl halide to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 1-butylpyridin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.
化学反应分析
Types of Reactions: 1-Butylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-butyl-2-hydroxypyridine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, strong bases.
Major Products:
Oxidation: 1-Butylpyridin-2(1H)-one N-oxide.
Reduction: 1-Butyl-2-hydroxypyridine.
Substitution: Various substituted pyridin-2(1H)-one derivatives.
科学研究应用
1-Butylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-butylpyridin-2(1H)-one involves its interaction with specific molecular targets. The keto group at the 2-position can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The butyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets.
相似化合物的比较
1-Butylpyridin-2(1H)-one can be compared with other pyridin-2(1H)-one derivatives:
1-Methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a butyl group. It has different solubility and reactivity properties.
1-Ethylpyridin-2(1H)-one: Contains an ethyl group, leading to variations in its chemical behavior and applications.
1-Propylpyridin-2(1H)-one: The propyl group affects its physical and chemical properties compared to the butyl derivative.
The uniqueness of 1-butylpyridin-2(1H)-one lies in its specific combination of hydrophobic and hydrogen-bonding interactions, making it a valuable compound for various applications.
属性
CAS 编号 |
27361-14-4 |
|---|---|
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC 名称 |
1-butylpyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-7-10-8-5-4-6-9(10)11/h4-6,8H,2-3,7H2,1H3 |
InChI 键 |
BZVYKHSPGOAMDB-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C=CC=CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



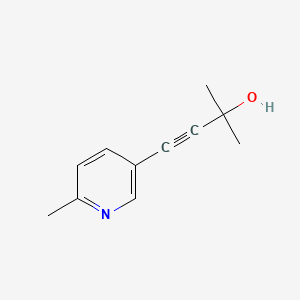


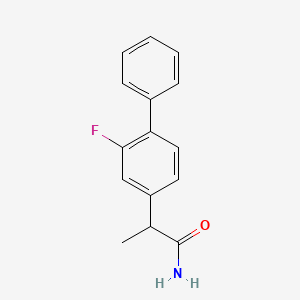
![2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13961779.png)

![Pyridazino[1,6-a]benzimidazol-2(1H)-one](/img/structure/B13961785.png)
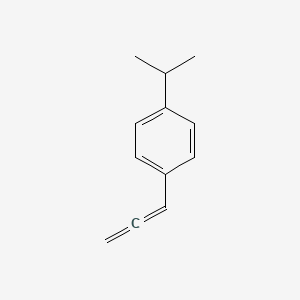
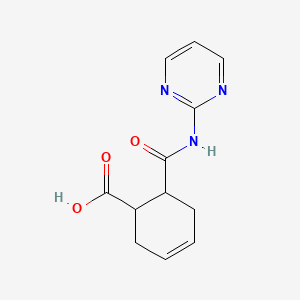
![2-Methyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13961809.png)
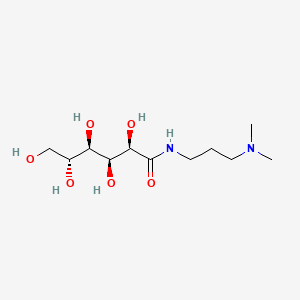
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13961818.png)
![3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide](/img/structure/B13961820.png)
